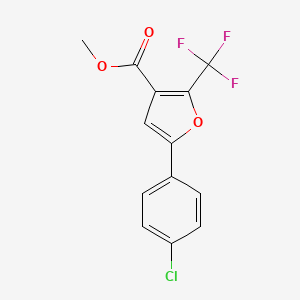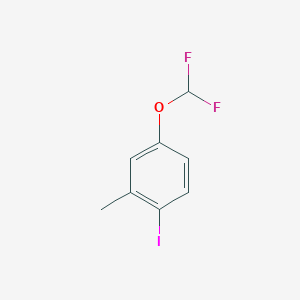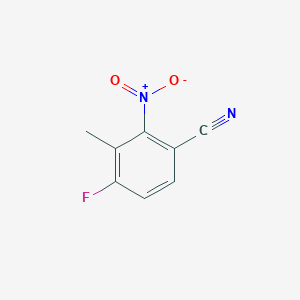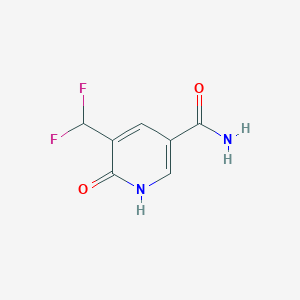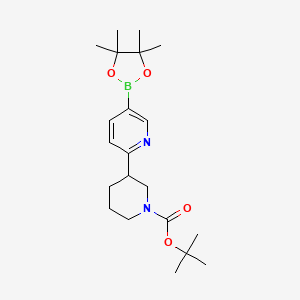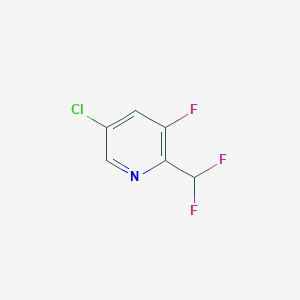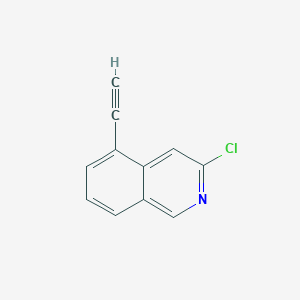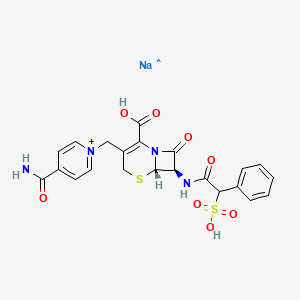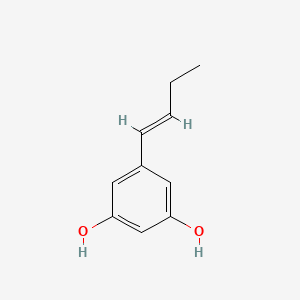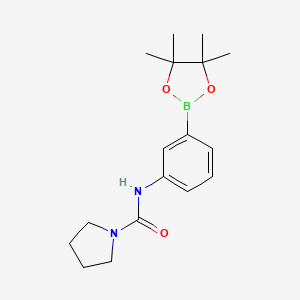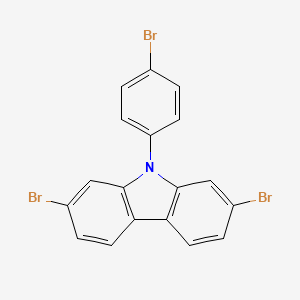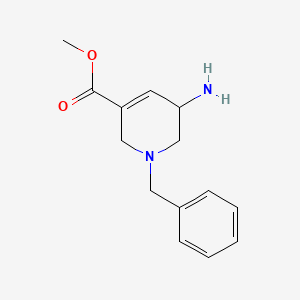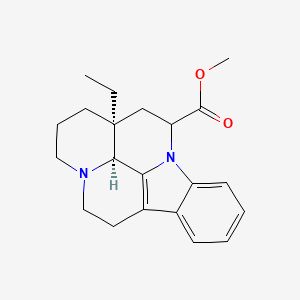
16,17-Dihydroapovincamine
Descripción general
Descripción
16,17-Dihydroapovincamine is a high-purity natural product with a molecular formula of C21H26N2O2 and a molecular weight of 338.44 g/mol . It is a type of alkaloid and is typically found in the form of a powder .
Synthesis Analysis
The synthesis of vincamine and its congeners, including 16,17-Dihydroapovincamine, has been a topic of interest in the scientific community . One approach to the semi-synthesis of (+)-vincamine involves using tabersonine as the starting material .Molecular Structure Analysis
The molecular structure of 16,17-Dihydroapovincamine has been confirmed by NMR .Chemical Reactions Analysis
16,17-Dihydroapovincamine is an impurity of Vincamine, which is often used as a nootropic agent to combat the effects of aging . Vincamine is a peripheral vasodilator that increases blood flow to the brain .Physical And Chemical Properties Analysis
16,17-Dihydroapovincamine is a powder with a molecular weight of 338.44 g/mol . The compound can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
- Summary of the Application : 16,17-Dihydroapovincamine has been studied for its effects on plant growth and development, particularly in relation to gibberellins . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, sex expression, enzyme induction and leaf and fruit senescence .
- Methods of Application or Experimental Procedures : In the study, plants of Lolium temulentum L. cv. Ceres were grown under short days (SDs) and were exposed to one long day (LD) or single applications of some gibberellins . The effects of 16,17-Dihydroapovincamine on stem elongation and flowering were then observed .
- Results or Outcomes : The study found that single doses of up to 25 μg per plant of 16,17-Dihydroapovincamine were about as effective as GA5 (a type of gibberellin) for promoting flowering after one LD but inhibited stem elongation by up to 40% over three weeks . The promotion of flowering but not the inhibition of elongation by 16,17-Dihydroapovincamine was reduced in SDs or in LDs low in far-red (FR) radiation .
Propiedades
IUPAC Name |
methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,17,19H,3,6,9-13H2,1-2H3/t17?,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAFIDYFQWIRTC-FMVHKLRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,17-Dihydroapovincamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



